![molecular formula C20H25N3 B247013 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B247013.png)
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound with a molecular formula of C20H25N3. This compound is notable for its unique structure, which includes a tetrahydroisoquinoline core linked to a piperidine ring via a pyridinylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the base-promoted C-alkylation of (pyridin-2-yl)methyl alcohols with ketones. This reaction is facilitated by the cleavage of unstrained C(sp3)–C(sp3) bonds, leading to the formation of the desired product with high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a simplified bench-top continuous flow setup, often employing catalysts like Raney® nickel and solvents such as 1-propanol at high temperatures .
化学反应分析
Types of Reactions
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
科学研究应用
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biological processes. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and safety profile .
相似化合物的比较
Similar Compounds
2-Methylpyridines: These compounds share a similar pyridine ring structure and are used in various industrial applications.
Piperidine Derivatives: These include a wide range of compounds with a piperidine ring, known for their pharmacological activities.
Uniqueness
What sets 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline apart is its unique combination of a tetrahydroisoquinoline core with a piperidine ring and a pyridinylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
分子式 |
C20H25N3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25N3/c1-2-6-18-15-23(14-8-17(18)5-1)20-9-12-22(13-10-20)16-19-7-3-4-11-21-19/h1-7,11,20H,8-10,12-16H2 |
InChI 键 |
YVAQDDHUGCCCOK-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
规范 SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)

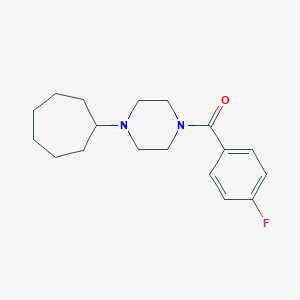
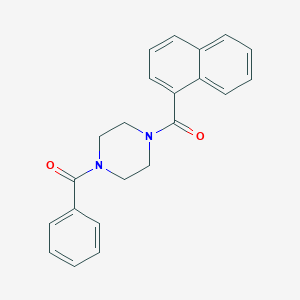
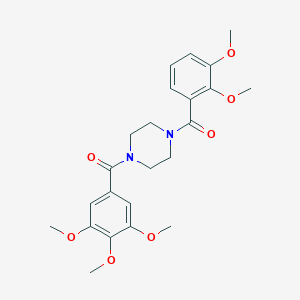

![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
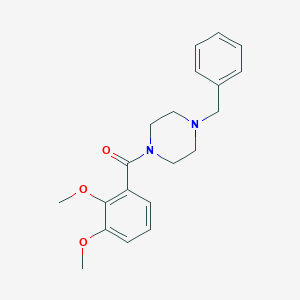
![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
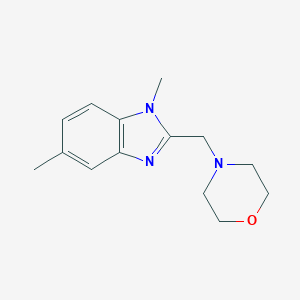
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
